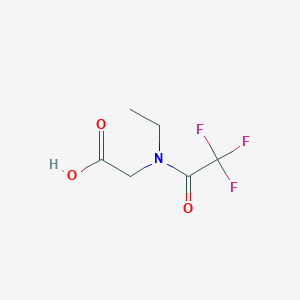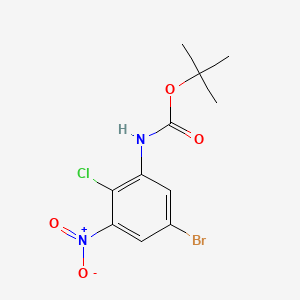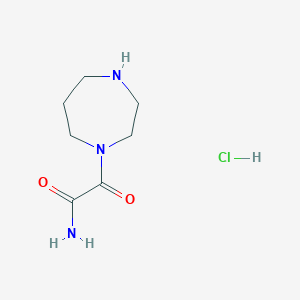
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine is a synthetic organic compound characterized by the presence of an ethyl group, a trifluoroacetyl group, and a glycine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of glycine with trifluoroacetic anhydride and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Glycine with Trifluoroacetic Anhydride: Glycine is reacted with trifluoroacetic anhydride to form n-(2,2,2-trifluoroacetyl)glycine.
Reaction with Ethylamine: The intermediate product is then reacted with ethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
n-(2,2,2-Trifluoroacetyl)glycine: Lacks the ethyl group present in n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine.
n-Ethylglycine: Does not contain the trifluoroacetyl group.
n-(2,2,2-Trifluoroacetyl)alanine: Contains an alanine backbone instead of glycine.
Uniqueness
This compound is unique due to the presence of both the ethyl and trifluoroacetyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H8F3NO3 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC 名称 |
2-[ethyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-2-10(3-4(11)12)5(13)6(7,8)9/h2-3H2,1H3,(H,11,12) |
InChI 键 |
YLOKFYWNXMFLMN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)





![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)

![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
